7,8-Difluorochroman-4-amine
Overview
Description
7,8-Difluorochroman-4-amine is a fluorinated amine compound with the molecular formula C9H9F2NO and a molecular weight of 185.17 g/mol It is characterized by the presence of two fluorine atoms at the 7th and 8th positions of the chroman ring and an amine group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7,8-Difluorochroman-4-amine typically involves the fluorination of chroman derivatives followed by amination. One common method starts with the synthesis of 5,7-difluorochroman-4-one, which is then reduced to 7,8-difluorochroman-4-ol. The final step involves the conversion of the hydroxyl group to an amine group .
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound. Techniques such as catalytic hydrogenation and enzymatic reduction are employed to achieve efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 7,8-Difluorochroman-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides
Major Products: The major products formed from these reactions include various fluorinated amines, nitroso compounds, and substituted chroman derivatives .
Scientific Research Applications
7,8-Difluorochroman-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings .
Mechanism of Action
The mechanism of action of 7,8-Difluorochroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of target proteins. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
- ®-7,8-Difluorochroman-4-amine
- (S)-7,8-Difluorochroman-4-amine
- 8-Fluorochroman-4-amine hydrochloride
- 6,8-Difluorochroman-4-amine hydrochloride
Uniqueness: 7,8-Difluorochroman-4-amine is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated chroman derivatives, it exhibits distinct properties that make it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
7,8-difluoro-3,4-dihydro-2H-chromen-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFFMOBPPRECAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676390 | |
Record name | 7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-83-0 | |
Record name | 7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886762-83-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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